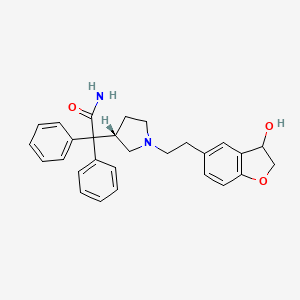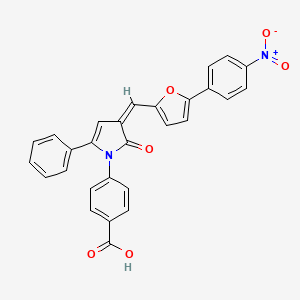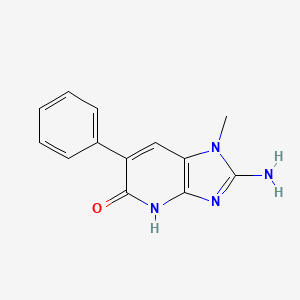![molecular formula C17H23Cl2N5 B605063 6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 943931 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor. This compound has shown significant anti-inflammatory and analgesic effects in vivo, making it a valuable tool in scientific research, particularly in the fields of immunology and pain management .
Mechanism of Action
Target of Action
A 943931 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor . The histamine H4 receptor plays a crucial role in the inflammatory response and is involved in immune system regulation .
Mode of Action
As an antagonist, A 943931 dihydrochloride binds to the histamine H4 receptor, blocking its activation by histamine . This prevents the downstream effects typically triggered by histamine binding, such as the release of pro-inflammatory mediators .
Biochemical Pathways
The histamine H4 receptor is involved in various biochemical pathways related to inflammation and immune response . By blocking this receptor, A 943931 dihydrochloride can inhibit these pathways, reducing inflammation and modulating immune responses .
Result of Action
The primary result of A 943931 dihydrochloride’s action is its anti-inflammatory and analgesic effects . By blocking the histamine H4 receptor, it can reduce inflammation and alleviate pain .
Biochemical Analysis
Biochemical Properties
A 943931 dihydrochloride is known to interact with the histamine H4 receptor, a G-protein-coupled receptor . The nature of this interaction is antagonistic, meaning that A 943931 dihydrochloride binds to the H4 receptor and inhibits its function .
Cellular Effects
The binding of A 943931 dihydrochloride to the H4 receptor can influence various cellular processes. It has been shown to have anti-inflammatory effects, likely through the inhibition of inflammatory signaling pathways . Additionally, it has analgesic effects, potentially through the modulation of pain signaling pathways .
Molecular Mechanism
The molecular mechanism of A 943931 dihydrochloride involves its binding to the histamine H4 receptor. This binding inhibits the function of the receptor, which can lead to changes in cellular signaling pathways .
Metabolic Pathways
A 943931 dihydrochloride is involved in histamine signaling pathways through its interaction with the H4 receptor
Transport and Distribution
The transport and distribution of A 943931 dihydrochloride within cells and tissues are likely influenced by its physicochemical properties and its interaction with the H4 receptor
Subcellular Localization
The subcellular localization of A 943931 dihydrochloride is likely influenced by its physicochemical properties and its interaction with the H4 receptor
Preparation Methods
The synthesis of A 943931 dihydrochloride involves multiple steps, starting with the preparation of the core structure, 4-[(3R)-3-amino-1-pyrrolidinyl]-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-amine. This is followed by the formation of the dihydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high purity and yield .
Industrial production methods for A 943931 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.
Chemical Reactions Analysis
A 943931 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups. Common reagents used in these reactions include halogenating agents and nucleophiles. The major products formed from these reactions are typically derivatives of the parent compound, which can be further modified to enhance their biological activity or selectivity .
Scientific Research Applications
A 943931 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of histamine H4 receptor antagonists.
Biology: Employed in experiments to understand the role of histamine H4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals targeting histamine H4 receptors
Comparison with Similar Compounds
A 943931 dihydrochloride is unique due to its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include:
JNJ 7777120: A well-known histamine H4 receptor antagonist used in various research studies.
VUF 6002: Another selective antagonist of the histamine H4 receptor with applications in immunology and pain research.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, selectivity profiles, and therapeutic potential .
Properties
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5.2ClH/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16;;/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21);2*1H/t12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUFRNZHUOGLA-CURYUGHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
